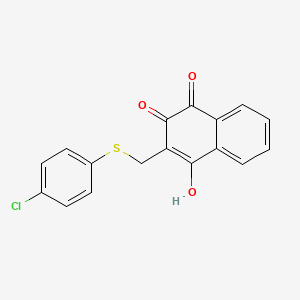
Einecs 264-320-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 264-320-4, also known as 2,2’-Methylenebis(6-tert-butyl-4-methylphenol), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). It is widely used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) typically involves the condensation of 2,6-di-tert-butyl-4-methylphenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions include a temperature range of 60-80°C and a reaction time of several hours to ensure complete condensation.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production, including precise control of temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(6-tert-butyl-4-methylphenol) primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as bromine or nitric acid.
Major Products
Oxidation: The oxidation of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) typically yields quinone derivatives.
Substitution: Electrophilic substitution reactions can produce brominated or nitrated derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymers to prevent oxidative degradation.
Biology: The compound is studied for its antioxidant properties, which can protect biological molecules from oxidative damage.
Medicine: Research is ongoing into its potential use in pharmaceuticals as an antioxidant to prolong the shelf life of drugs.
Industry: It is widely used in the rubber and plastic industries to enhance the durability and longevity of products.
Mecanismo De Acción
The antioxidant effect of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxy radical, which does not readily participate in further reactions, thus terminating the chain reaction of oxidation.
Comparación Con Compuestos Similares
Similar Compounds
- Butylated Hydroxytoluene (BHT)
- Butylated Hydroxyanisole (BHA)
- 2,6-Di-tert-butylphenol
Uniqueness
Compared to similar compounds, 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) offers superior stability and effectiveness as an antioxidant. Its unique structure allows for better performance in high-temperature applications and provides longer-lasting protection against oxidation.
Propiedades
Número CAS |
63568-36-5 |
|---|---|
Fórmula molecular |
C34H59NO9S2 |
Peso molecular |
690.0 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid |
InChI |
InChI=1S/C28H44O6S2.C6H15NO3/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;8-4-1-7(2-5-9)3-6-10/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);8-10H,1-6H2 |
Clave InChI |
NORIPRRFFPNDNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)


![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)










